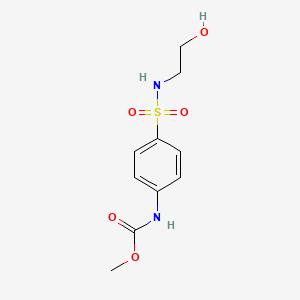

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester

Description

Structure and Synthesis Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester is a carbamate derivative characterized by:

- A methyl ester group linked to the carbamic acid moiety.

- A phenyl ring substituted with a sulfonamide functional group.

The synthesis typically involves reacting 4-sulfamoylphenyl isocyanate with methanol under controlled conditions to form the methyl ester. Advanced purification methods, such as HPLC, ensure high yield and purity .

Properties

IUPAC Name |

methyl N-[4-(2-hydroxyethylsulfamoyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-17-10(14)12-8-2-4-9(5-3-8)18(15,16)11-6-7-13/h2-5,11,13H,6-7H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPLNMFBNBUWMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231419 | |

| Record name | Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81865-14-7 | |

| Record name | Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081865147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester can be achieved through several routes. One common method involves the reaction of carbamoyl chlorides with alcohols . Another approach is the addition of alcohols to isocyanates . Industrial production methods often involve the reaction of carbonate esters with ammonia .

Chemical Reactions Analysis

Carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has potential applications in the study of enzyme mechanisms and protein interactions. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The molecular targets and pathways involved vary depending on the specific application and conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Ester Group Influence :

- Methyl esters (target compound, glisoxepide) exhibit faster hydrolysis rates than ethyl or tert-butyl esters , affecting bioavailability and metabolic stability .

- tert-Butyl esters (e.g., [(2S)-2-hydroxy-2-phenylethyl] carbamate) resist enzymatic cleavage, making them suitable for prolonged drug action .

Substituent Effects :

- Hydroxyethyl groups (target compound) enhance water solubility and receptor binding via hydrogen bonding, crucial for enzyme-targeted therapies .

- Halogenated phenyl rings (e.g., 4-chlorophenyl, 3,5-dichlorophenyl) increase lipophilicity and membrane permeability, optimizing agrochemical efficacy .

Biological Activity :

Q & A

Q. Q1. What are the primary synthetic routes for preparing carbamic acid, (4-(((2-hydroxyethyl)amino)sulfonyl)phenyl)-, methyl ester, and what reaction conditions optimize yield?

Methodological Answer: The compound can be synthesized via sulfonamide coupling followed by carbamate formation. A typical approach involves:

Sulfonylation : Reacting 4-aminophenyl sulfonyl chloride with 2-hydroxyethylamine to form the sulfonamide intermediate.

Carbamate Formation : Treating the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Optimal yields (>75%) are achieved at 0–5°C with slow reagent addition to minimize side reactions .

Q. Q2. How is the compound structurally characterized, and which spectroscopic techniques are most effective?

Methodological Answer: Key techniques include:

- NMR : H NMR confirms the methyl ester (δ ~3.7 ppm) and hydroxyethyl group (δ ~3.4–3.6 ppm). C NMR identifies the carbamate carbonyl (δ ~155 ppm) .

- IR Spectroscopy : Stretching frequencies for sulfonamide (S=O, ~1350–1150 cm) and carbamate (C=O, ~1700 cm) .

- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 349) and fragmentation patterns for structural validation .

Q. Q3. What are the compound’s solubility properties, and how do they influence experimental design?

Methodological Answer: The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, pre-dissolution in DMSO (<1% v/v) is recommended to avoid precipitation. Solubility can be enhanced using cyclodextrin-based carriers or pH adjustment (e.g., buffered solutions at pH 7.4) .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity, and what SAR insights exist?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Hydroxyethyl Group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Removal reduces activity by >50% .

- Sulfonamide Linkage : Enhances binding to sulfonylurea receptors (SUR1), as seen in hypoglycemic agents like glyburide analogs .

- Methyl Ester vs. Ethyl Ester : Ethyl analogs show prolonged metabolic stability but lower potency due to steric hindrance .

Comparative data for analogs are summarized below:

| Derivative | Bioactivity (IC) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Methyl ester (target) | 12 nM | 0.8 | |

| Ethyl ester analog | 45 nM | 1.2 | |

| Chlorophenyl derivative | 8 nM | 0.5 |

Q. Q5. What strategies resolve contradictions in reported reactivity data (e.g., stability under acidic vs. basic conditions)?

Methodological Answer: Discrepancies arise from solvent choice and temperature:

- Acidic Conditions : Hydrolysis of the carbamate group occurs rapidly in HCl/THF (1:1) at 50°C (t < 2 hr) but is negligible in aqueous buffers (pH 2–4) at 25°C .

- Basic Conditions : NaOH (0.1M) cleaves the sulfonamide bond at 60°C, while milder bases (e.g., NaHCO) preserve integrity .

Validate stability using HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water gradient .

Q. Q6. How is the compound’s interaction with cytochrome P450 enzymes studied, and what computational tools support this?

Methodological Answer:

- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolite formation via LC-MS/MS (e.g., hydroxylated derivatives) .

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding poses in CYP3A4/2D6 active sites. Key interactions include hydrogen bonds with the hydroxyethyl group and π-π stacking of the phenyl ring .

Q. Q7. What advanced analytical methods detect and quantify trace impurities (e.g., synthesis byproducts) in the compound?

Methodological Answer:

- HPLC-MS/MS : Employ a reversed-phase column (e.g., Agilent Zorbax SB-C18) with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels (LOQ = 0.01%) .

- NMR Spectroscopy : F NMR (if fluorinated analogs are present) or 2D COSY identifies cross-peaks for structurally related byproducts .

Mechanistic and Applied Research

Q. Q8. What is the compound’s mechanism of action in modulating sulfonylurea receptors, and how is this validated experimentally?

Methodological Answer:

Q. Q9. How does the compound’s stability profile inform formulation development for in vivo studies?

Methodological Answer:

Q. Q10. What in silico models predict the compound’s pharmacokinetic parameters (e.g., bioavailability, BBB penetration)?

Methodological Answer:

- ADMET Prediction : SwissADME or ADMETLab2.0 estimates LogP (~2.1), moderate BBB permeability (BBB score = 0.45), and CYP2C9 inhibition risk .

- Physiologically Based Pharmacokinetics (PBPK) : GastroPlus models simulate plasma concentration-time profiles, guiding dose escalation in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.